molecular formula C22H21N3O2 B5580141 4-(1-isoquinolinylcarbonyl)-5-methyl-1-(3-methylphenyl)-2-piperazinone

4-(1-isoquinolinylcarbonyl)-5-methyl-1-(3-methylphenyl)-2-piperazinone

Cat. No.: B5580141
M. Wt: 359.4 g/mol
InChI Key: HCIXHYRLOHKIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-isoquinolinylcarbonyl)-5-methyl-1-(3-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.16337692 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Some novel triazole derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their antimicrobial activities. These compounds, including derivatives of 1,2,4-triazol-3-one and benzoxazole, have demonstrated good to moderate activities against various microorganisms, highlighting their potential application in developing new antimicrobial agents (Bektaş et al., 2010).

Luminescent Properties and Photo-induced Electron Transfer

Research into naphthalimide model compounds with piperazine substituents has shed light on their luminescent properties and the photo-induced electron transfer (PET) process. These findings are crucial for the development of pH probes and sensors, leveraging the fluorescence quantum yields and PET mechanisms for various applications (Gan et al., 2003).

Pharmacological Activities

A study on the design and synthesis of 4-phenylquinoline derivatives aimed at potential antidepressant drugs has revealed the importance of substituent modifications at the quinoline ring. The research findings indicate that compounds with a specific configuration of the side chain and isosteric displacements exhibit promising antidepressant activities, suggesting a framework for the development of new antidepressant agents (Alhaider et al., 1985).

Synthesis and Characterization

The synthesis and characterization of novel compounds with potential applications in various fields have been extensively explored. For example, the one-pot Biginelli synthesis method has been employed to create dihydropyrimidinone derivatives containing piperazine/morpholine moieties. This efficient and simple method yields compounds that can be further investigated for their biological and pharmacological properties (Bhat et al., 2018).

Properties

IUPAC Name

4-(isoquinoline-1-carbonyl)-5-methyl-1-(3-methylphenyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-15-6-5-8-18(12-15)25-13-16(2)24(14-20(25)26)22(27)21-19-9-4-3-7-17(19)10-11-23-21/h3-12,16H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIXHYRLOHKIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=NC=CC3=CC=CC=C32)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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